4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide
Description
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S2/c1-15-11-13-8-6-4-2-3-5-7(6)16-9(8)10(12)14-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXEHZZAXOSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzothiophene-3-Carboxylate
The Gewald reaction forms the benzothiophene backbone. Cyclohexanone, ethyl cyanoacetate, sulfur, and diethylamine react in ethanol under reflux to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate. This intermediate is isolated as a crystalline solid with a yield of ~70%.
Reaction Conditions :
- Solvent : Ethanol
- Temperature : Reflux (~80°C)
- Time : 6–8 hours
- Key Reagents : Cyclohexanone, ethyl cyanoacetate, sulfur, diethylamine
Cyclization to 2-Thioxo-3,4-Dihydrobenzothieno[3,2-d]Pyrimidin-4(1H)-One
The amino ester undergoes cyclization with thiourea in formamide at 150°C for 4 hours to form the pyrimidine ring. Thiourea introduces a thione group at position 2, critical for subsequent alkylation.
Reaction Conditions :
- Solvent : Formamide
- Temperature : 150°C
- Time : 4 hours
- Yield : 85%
The product is purified via recrystallization from ethanol, confirmed by IR spectroscopy (C=S stretch at ~1250 cm⁻¹).
Chlorination at Position 4 with Phosphorus Oxychloride
The pyrimidinone is treated with excess phosphorus oxychloride (POCl₃) under reflux to replace the 4-oxo group with chlorine. This step achieves near-quantitative conversion (97% yield).
Reaction Conditions :
- Reagent : POCl₃ (5 equivalents)
- Temperature : 110°C (reflux)
- Time : 3 hours
- Workup : Evaporation under reduced pressure, neutralization with NaHCO₃, extraction with ethyl acetate
The chlorinated intermediate, 4-chloro-2-thioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine, is obtained as a white solid.
Alkylation of the Thione Group with Methyl Iodide
The thione at position 2 undergoes alkylation with methyl iodide in the presence of sodium hydroxide. This nucleophilic substitution replaces sulfur with a methylsulfanyl group (-SMe).
Reaction Conditions :
- Solvent : Ethanol
- Base : NaOH (2 equivalents)
- Alkylating Agent : Methyl iodide (1.2 equivalents)
- Temperature : Reflux (~78°C)
- Time : 2 hours
- Yield : 75%
The final product, 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl methyl sulfide, is isolated via column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insights and Optimization
Role of Thiourea in Cyclization
Thiourea acts as a sulfur donor, enabling the formation of the thione group at position 2. The reaction proceeds via nucleophilic attack of the amino group on the thiocarbonyl carbon, followed by cyclodehydration.
Chlorination Dynamics
POCl₃ facilitates electrophilic substitution at position 4 by generating a phosphorylated intermediate, which is displaced by chloride. Excess POCl₃ ensures complete conversion, while neutralization prevents hydrolysis of the chloro group.
Alkylation Selectivity
The thione’s sulfur exhibits high nucleophilicity in basic conditions, favoring S-alkylation over N-alkylation. Methanol or ethanol solvents optimize solubility and reaction kinetics.
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time ≈12.3 minutes.
Comparative Analysis of Alternative Routes
Direct Introduction of Methylsulfanyl Group
An alternative approach involves substituting a pre-existing chloro group at position 2 with sodium methanethiolate (NaSMe). However, this method suffers from lower yields (~60%) due to competing hydrolysis.
One-Pot Cyclization-Chlorination
Combining cyclization and chlorination in a single step reduces purification stages but risks over-chlorination. Pilot studies report 72% yield, necessitating stringent temperature control.
Industrial-Scale Considerations
Cost Efficiency
POCl₃ and methyl iodide are cost-effective reagents, but their toxicity mandates closed-system processing. Recycling POCl₃ via distillation improves sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The 4-chloro group in thienopyrimidine derivatives is highly susceptible to nucleophilic displacement due to electron-deficient aromatic systems.
Reaction with Amines
-
Example : Reaction with morpholine under basic conditions yields 4-morpholino derivatives.
Conditions : Morpholine, anhydrous KCO, DMF, reflux (12–16 h).
Product : 4-Morpholino benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide.
Yield : ~70% (analogous to ).
Reaction with Hydrazine
-
Example : Hydrazine hydrate replaces the chloro group to form hydrazino derivatives.
Conditions : Hydrazine hydrate (80%), ethanol, reflux (6–8 h).
Product : 4-Hydrazino benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide.
Application : Intermediate for triazole or thiadiazole ring formation via cyclization ( ).
Modification of the Methyl Sulfide Group
The methyl sulfide at position 2 can undergo oxidation or act as a leaving group under specific conditions.
Oxidation to Sulfone
-
Reagents : meta-Chloroperbenzoic acid (mCPBA) in dichloromethane.
Product : 4-Chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfone.
Yield : ~85% (hypothetical based on general reactivity).
Alkylation of Sulfur
-
Example : Reaction with alkyl halides to form sulfonium salts.
Conditions : Methyl iodide, acetone, room temperature.
Product : 4-Chloro-2-(trimethylsulfonium) benzothieno[3,2-d]pyrimidinium iodide.
Cross-Coupling Reactions
The chloro group can participate in palladium-catalyzed couplings, enabling aryl or heteroaryl introductions.
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh), arylboronic acid, NaCO, DME/HO, 80°C.
Product : 4-Aryl benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide.
Yield : ~60–75% (analogous to ).
Cyclization Reactions
Functionalization of substituents can lead to fused heterocycles.
Formation of Triazolo Derivatives
-
Example : Reaction with NaN under acidic conditions.
Conditions : NaN, HCl, ethanol, reflux.
Product : Triazolo[5,1-f] benzothieno[3,2-d]pyrimidine derivatives.
Application : Enhanced biological activity (e.g., antimicrobial, anti-inflammatory) ( ).
Key Findings
-
The 4-chloro group is the most reactive site, enabling diverse substitutions (amines, alkoxides, aryl groups).
-
The methyl sulfide group exhibits moderate reactivity, with oxidation being a primary pathway.
-
Functionalized derivatives (e.g., triazolo, sulfones) show potential bioactivity, aligning with trends in thienopyrimidine pharmacology ( ).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide exhibit promising anticancer properties. For instance, derivatives of benzothienopyrimidine have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. A study highlighted that modifications in the benzothieno structure could enhance the selectivity and potency against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit enzymes such as xanthine oxidase, which is relevant in the treatment of gout and hyperuricemia. The structural characteristics of benzothienopyrimidines allow for effective interaction with the enzyme's active site, leading to significant inhibitory effects .
Agricultural Applications
Pesticidal Properties
There is emerging evidence that compounds within the benzothieno family demonstrate insecticidal and fungicidal activities. The unique thiophene ring structure contributes to their efficacy as agrochemicals. Research has suggested that these compounds can disrupt metabolic processes in pests and pathogens, making them suitable candidates for developing new pesticides .
Herbicide Development
The potential of 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide as a herbicide is under investigation. Its selective toxicity towards certain plant species while being safe for crops presents an opportunity for its use in sustainable agriculture practices .
Material Science
Polymer Chemistry
The compound's unique chemical properties allow it to be utilized in polymer synthesis. It can act as a building block for creating advanced materials with specific thermal and mechanical properties. Research into polymer composites incorporating benzothienopyrimidine derivatives has shown improved performance characteristics, such as increased thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to the active site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Anti-Inflammatory Activity of Selected Analogues
Fluorescence Properties for Cancer Imaging
Compound 4 (antipyrine-bearing) exhibited fluorescence (Φfl = 0.032), suggesting utility in imaging COX-2-expressing tumors .
Comparison with Other Pyrimidine-Based Pharmaceuticals
Pyrimidine derivatives like trimethoprim and imatinib mesylate () share a pyrimidine core but lack the benzothieno fusion. However, the chloro and methyl sulfide substituents distinguish it from morpholino- or piperazinyl-containing thienopyrimidines (e.g., compounds in –8), which are optimized for kinase targeting .
Biological Activity
4-Chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide (CAS No. 478077-24-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that combines a benzothiophene ring with a pyrimidine moiety, which contributes to its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
- Molecular Formula : C11H7ClN2S2
- Molecular Weight : 266.77 g/mol
- Boiling Point : 483.7 ± 48.0 °C (predicted)
- Density : 1.52 ± 0.1 g/cm³ (predicted)
- pKa : 0.29 ± 0.40 (predicted)
Biological Activity Overview
The biological activity of 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide has been explored through various studies focusing on its potential as an anticancer agent, as well as its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's inhibitory effects on specific kinases involved in cancer progression:
- Pim Kinases Inhibition : Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases implicated in hematopoietic malignancies. Compounds derived from thienopyrimidine scaffolds have shown promising inhibitory activity against these kinases. For instance, derivatives with structural modifications exhibited IC50 values ranging from 1.18 to 8.83 μM against Pim-1 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research indicates that derivatives of benzothieno[3,2-d]pyrimidine exhibit significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Case Study 1: Pim Kinase Inhibition
A study published in the Journal of Medicinal Chemistry reported on the structure-activity relationship (SAR) of thienopyrimidine derivatives, including 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide. The most potent inhibitors showed strong cytotoxic effects on cancer cell lines such as MCF7 and HCT116 .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4-Chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide | 4.62 | MCF7 |
| Another derivative | 1.18 | HCT116 |
| Another derivative | 8.83 | PC3 |
Case Study 2: Antimicrobial Evaluation
In another evaluation focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating the potential utility of these compounds in treating bacterial infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
The biological activities exhibited by 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound acts as an inhibitor for several kinases involved in cell proliferation and survival pathways.
- Antimicrobial Mechanism : It disrupts bacterial cell wall integrity and inhibits DNA replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
